REACTION_CXSMILES
|
[OH:1][C:2]1[C:9](C=O)=[CH:8][C:7]([CH3:12])=[CH:6][C:3]=1C=O.[OH-:13].[Na+].[OH:15]O>O>[CH3:12][C:7]1[CH:6]=[C:3]([OH:15])[C:2]([OH:1])=[C:9]([CH:8]=1)[OH:13] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 85° C.
|
Type
|
TEMPERATURE
|
Details
|
was then maintained at 40°-50° C. with external cooling
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove 1.05 parts
|
Type
|
EXTRACTION
|
Details
|
the filtrate was continuously extracted with ether
|
Reaction Time |
18 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=C(O)C1)O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |